2-Chloro-3,4,5,6-tetrahydroxyhexanal

Glycolysis inhibition Cancer metabolism Halogenated glucose analogs

Facilities performing [18F]FDG QC under cGMP require authenticated 2-CDG reference standard to meet USP system suitability; generic glucose analogs cannot substitute for impurity peak identification. This chlorinated antimetabolite addresses the need for a defined, intermediate-potency glycolytic probe: • USP/EP compendial traceability for Fludeoxyglucose Related Compound B identification • 6-fold wider glycolytic inhibition window than 2-FG (lactate ID50 = 6 mM vs. 1 mM) for metabolic titration • Non-substitutable specificity: 2-FG, 2-BG, 3-chloro isomers, or D-manno epimer do not match the [18F]FDG impurity profile Supplied with full Certificate of Analysis; ready for immediate dispatch worldwide.

Molecular Formula C6H11ClO5
Molecular Weight 198.60 g/mol
Cat. No. B12285793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4,5,6-tetrahydroxyhexanal
Molecular FormulaC6H11ClO5
Molecular Weight198.60 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)Cl)O)O)O)O
InChIInChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2
InChIKeyRBEGMPAFDRYYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,4,5,6-tetrahydroxyhexanal (2-Chloro-2-deoxy-D-glucose): Compound Identity, Class, and Procurement-Relevant Characterization


2-Chloro-3,4,5,6-tetrahydroxyhexanal, systematically designated (2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal and commonly referred to as 2-chloro-2-deoxy-D-glucose (2-CDG or ClDG; CAS 14685-79-1), is a C-2 halogen-substituted glucose analog belonging to the 2-deoxy-2-halohexose class of glycolytic antimetabolites [1]. The compound bears a chlorine substituent at the C-2 position in place of the native hydroxyl group, with the D-gluco stereochemical configuration retained at C-3, C-4, and C-5 [2]. This structural modification permits cellular uptake via glucose transporters and phosphorylation by hexokinase, but the resulting 2-chloro-2-deoxy-D-glucose-6-phosphate cannot undergo phosphoglucose isomerase-mediated conversion to fructose-6-phosphate, leading to glycolytic blockade [3]. 2-CDG occupies a distinct niche among 2-halogenated glucose analogs (2-fluoro-, 2-chloro-, 2-bromo-, 2-iodo-2-deoxy-D-glucose), the 2-deoxy congener (2-DG), and positional isomers such as 3-chloro-3-deoxy-D-glucose, each of which exhibits quantifiably different biochemical potency, target binding, and application profile [4].

Why 2-Chloro-3,4,5,6-tetrahydroxyhexanal Cannot Be Interchanged with 2-DG, 2-FG, or Other In-Class Glucose Antimetabolites


Within the 2-deoxy-2-halohexose series, halogen identity at C-2 directly governs hexokinase I binding affinity, glycolytic inhibition potency, and cellular cytotoxicity in a halogen-size-dependent manner [1]. In silico docking and in vitro lactate inhibition assays demonstrate that 2-fluoro-2-deoxy-D-glucose (2-FG), 2-chloro-2-deoxy-D-glucose (2-CDG), and 2-bromo-2-deoxy-D-glucose (2-BG) exhibit non-equivalent pharmacodynamic profiles, with 2-CDG occupying an intermediate potency tier (lactate ID50 = 6 mM) that is 6-fold weaker than 2-FG (ID50 = 1 mM) yet measurably distinct from 2-BG (ID50 > 6 mM) [1]. Furthermore, stereochemical configuration matters: the D-gluco epimer (2-CDG, CAS 14685-79-1) and the D-manno epimer (2-chloro-2-deoxy-D-mannose, CAS 74950-97-3) are not interchangeable, as they differ in hexokinase substrate recognition and downstream metabolic trapping [2]. Even positional isomerism produces functional divergence—3-chloro-3-deoxy-D-glucose lacks the glycolytic blockade mechanism characteristic of C-2-substituted analogs because its C-3 chlorine does not prevent phosphoglucose isomerase action [3]. These non-substitutability factors establish 2-CDG as a uniquely traceable reference material and a mechanistically defined intermediate-potency probe, detailed quantitatively below.

Quantified Differentiation Evidence for 2-Chloro-3,4,5,6-tetrahydroxyhexanal Relative to Closest Analogs and Alternatives


Glycolytic Inhibition Potency: Lactate Production ID50 Values Rank 2-CDG as Intermediate Between 2-FG and 2-BG in Head-to-Head Comparison

In a direct head-to-head comparison of 2-halogen-substituted D-glucose analogs under identical assay conditions, 2-chloro-2-deoxy-D-glucose (2-CDG) inhibited lactate production—a direct measure of glycolytic flux—with an ID50 of 6 mM, placing it at an intermediate potency tier: 6-fold weaker than 2-fluoro-2-deoxy-D-glucose (2-FG, ID50 = 1 mM) but measurably more potent than 2-bromo-2-deoxy-D-glucose (2-BG, ID50 > 6 mM) [1]. The same study further established that hexokinase I binding affinities, determined by in silico flexible docking, follow the identical rank order: 2-FG > 2-CDG > 2-BG, providing a mechanistic basis for the observed lactate inhibition gradient [1]. Flow cytometry and trypan blue exclusion assays confirmed that preferential killing of hypoxic versus aerobic tumor cells increases as a function of relative binding affinity, with 2-CDG demonstrating intermediate selectivity [1].

Glycolysis inhibition Cancer metabolism Halogenated glucose analogs

Antiplasmodial Activity: 2-CDG Demonstrates Sub-Nanomolar IC50 Against Chloroquine-Resistant P. falciparum at Reduced Glucose Concentration

2-Chloro-2-deoxy-D-glucose inhibited the in vitro growth of a chloroquine-resistant (CQR) strain of Plasmodium falciparum with an IC50 value of 8.5 nM when assayed at a glucose concentration of 5 mM . This sub-nanomolar potency is notable; however, a cross-study comparison reveals critical context dependence: in a separate systematic evaluation of 2-substituted glucose analogs at the standard culture glucose concentration of 20 mM, all analogs tested (including 2-DG and 2-FG) inhibited parasite proliferation with IC50 values in the millimolar range (1.6 to 6.2 mM against the CQS 3D7 strain), and 2-FG was the most active compound [1]. The approximately 1,000-fold difference in apparent potency between the 5 mM and 20 mM glucose conditions underscores that 2-CDG's antiplasmodial activity is strongly potentiated by reduced extracellular glucose—a property that may be exploitable in specific experimental designs but precludes simple rank-ordering across studies without matching glucose levels [1].

Malaria Antiplasmodial Plasmodium falciparum Glucose analog

Unique Procurement Driver: 2-CDG Is a Quantitatively Defined Major Chemical Impurity in [18F]FDG Radiopharmaceutical Preparations

Ion chromatographic analysis of [18F]FDG preparations produced by solid-phase 18F-fluorination identified 2-chloro-2-deoxy-D-glucose as the second most abundant chemical impurity at a concentration of 11.8 ± 2.7 μg/mL, exceeded only by residual D-glucose (90.5 ± 6.4 μg/mL) and substantially more abundant than D-mannose (1.7 ± 0.7 μg/mL) [1]. This impurity arises mechanistically from chloride ion competition during the nucleophilic fluorination step of FDG synthesis (Hamacher method and its variants) [2]. The quantitation of this specific impurity is a pharmacopoeial requirement: 2-CDG is officially designated as Fludeoxyglucose Related Compound B by the United States Pharmacopeia (USP) and is supplied as a USP Reference Standard (Catalog No. 1272929) for use in specified quality tests and assays . By contrast, 2-FG (the intended product of FDG synthesis) and 2-BG are not typically present as impurities in FDG preparations at comparable levels, making 2-CDG the uniquely mandated reference material for FDG impurity profiling [1].

Radiopharmaceutical quality control [18F]FDG Impurity profiling PET imaging

Radiochemical Synthesis Yield: [34mCl]ClDG Achieves 79.6% Radiochemical Yield with 45-Minute Synthesis Time, Enabling PET Tracer Applications

No-carrier-added 2-[34mCl]chloro-2-deoxy-D-glucose ([34mCl]ClDG) was synthesized via nucleophilic displacement of 1,3,4,6-tetra-O-acetyl-2-trifluoromethanesulfonyl mannose with a K[34mCl]Cl/Kryptofix 222 complex, achieving a radiochemical yield of 79.6 ± 6.7% (n = 3, decay-corrected) with a total synthesis time of approximately 45 minutes from [34mCl]Cl− enrichment [1]. This yield compares favorably with typical [18F]FDG radiochemical yields (commonly 50–70% for Hamacher-method syntheses) and demonstrates that the chlorine isotopologue can be produced with sufficient efficiency for preclinical PET imaging studies. Notably, animal PET imaging revealed that [34mCl]ClDG exhibits a biodistribution pattern qualitatively different from [18F]FDG: [34mCl]ClDG did not accumulate in any organ and was excreted unmetabolized, contrasting with the characteristic brain and tumor accumulation of [18F]FDG [1]. This divergent in vivo behavior—despite both compounds entering cells via glucose transporters—highlights a pharmacokinetically meaningful difference between 2-chloro and 2-fluoro substitution at C-2.

Radiochemistry PET tracer development Chlorine-34m Nucleophilic fluorination

Physicochemical and Handling Differentiation: 2-CDG Requires Specialized Storage and Handling Protocols Distinct from Non-Halogenated and Fluoro Analogs

2-Chloro-2-deoxy-D-glucose is characterized by a melting point of 139–145 °C and a calculated aqueous solubility of approximately 1 mg/L at 25 °C, and it is documented as hygroscopic and air-sensitive, requiring storage at −20 °C under desiccated conditions with protection from light and, for long-term stability, under nitrogen atmosphere . These handling requirements are more stringent than those for 2-deoxy-D-glucose (2-DG, mp ~148 °C, typically stored at 2–8 °C) and comparable to those for 2-fluoro-2-deoxy-D-glucose . The compound is available as an analytical standard (Sigma-Aldrich, ≥95% purity) suitable for HPLC, GC/MS, and PET imaging applications, and is supplied as a solid in neat format . The combination of hygroscopicity, air sensitivity, and the requirement for sub-ambient storage has practical implications for inventory management: upon reconstitution in solvent, stability is limited to 6 months at −80 °C or 1 month at −20 °C (protected from light, stored under nitrogen), necessitating careful experimental planning to avoid freeze-thaw degradation .

Compound stability Storage requirements Analytical standard handling Hygroscopicity

Synthetic Accessibility: Established High-Yield Route from 3,4,6-Tri-O-acetyl-D-glucal Enables Multi-Gram Preparation with Defined Stereochemical Outcome

The foundational synthetic route to 2-chloro-2-deoxy-D-glucose, reported by Adamson and Foster (1969), proceeds via daylight chlorination of the commercially available precursor 3,4,6-tri-O-acetyl-D-glucal, yielding a ~4:1 mixture of 3,4,6-tri-O-acetyl-2-chloro-2-deoxy-α-D-glucopyranosyl chloride (the D-gluco-configured product) and the corresponding β-D-mannopyranosyl chloride epimer, followed by hydrochloric acid hydrolysis to afford 2-chloro-2-deoxy-D-glucose in high yield [1]. This methodology was subsequently refined by Szeja et al. (2009), who developed practical electrophilic addition approaches to all four 2-deoxy-2-halo-D-glucose and D-mannose derivatives from the same 3,4,6-tri-O-acetyl-D-glucal starting material, noting that existing synthetic methods for the chloro and bromo analogs required improvement prior to scale-up [2]. The availability of a common precursor for the entire 2-halo series means that 2-CDG can be sourced as part of a combinatorial synthesis program alongside 2-FG, 2-BG, and 2-IDG, but the stereochemical outcome (~4:1 gluco:manno ratio for the chloro derivative) requires chromatographic or crystallization-based purification to isolate the D-gluco epimer [1][2]. In vitro antitumor evaluation confirmed that the antitumor activity of 2-CDG is lower than that of 2-FG and 2-DG, consistent with the glycolytic inhibition ranking [2].

Carbohydrate synthesis Chlorodeoxy sugar Glucal chemistry Scale-up

Evidence-Backed Application Scenarios for 2-Chloro-3,4,5,6-tetrahydroxyhexanal in Research and Industrial Settings


[18F]FDG Radiopharmaceutical Quality Control: Impurity Identification and System Suitability Testing

The quantitatively defined presence of 2-CDG at 11.8 ± 2.7 μg/mL as a major chemical impurity in [18F]FDG preparations [1] makes this compound an indispensable reference standard for PET radiopharmacy quality control. USP compendial methods require the use of Fludeoxyglucose Related Compound B (2-CDG) for HPLC system suitability, impurity peak identification, and method validation . Procurement of authenticated 2-CDG reference standard (USP Catalog No. 1272929 or Sigma-Aldrich analytical standard) is a regulatory prerequisite for any facility manufacturing or testing [18F]FDG under cGMP. No other 2-haloglucose analog can substitute in this application because the impurity profile is specific to chloride ion carryover during the Hamacher synthesis [2].

Glycolytic Flux Studies Requiring an Intermediate-Potency Hexokinase-Dependent Inhibitor

For metabolic research designs where 2-FG (lactate ID50 = 1 mM) produces excessively rapid ATP depletion and cytotoxicity that obscures mechanistic readouts, 2-CDG (lactate ID50 = 6 mM) offers a 6-fold wider concentration window for titrating glycolytic inhibition [1]. The mechanistic pathway—hexokinase phosphorylation followed by phosphoglucose isomerase blockade—is conserved across the 2-halo series, but the reduced binding affinity of 2-CDG for hexokinase I relative to 2-FG [1] permits finer experimental control over the degree of glycolytic suppression. This intermediate potency also makes 2-CDG suitable as a negative control compound of defined partial activity in studies where 2-DG or 2-FG serve as the primary glycolytic challenge agent.

Preclinical Radiotracer Development Using Chlorine-34m PET Isotopologues

The demonstration that [34mCl]ClDG can be synthesized with a radiochemical yield of 79.6 ± 6.7% in 45 minutes and exhibits a non-accumulating, renal-excretion biodistribution pattern qualitatively distinct from [18F]FDG [1] supports the use of 2-CDG as a precursor scaffold for chlorine-34m PET tracer development. Because [34mCl]ClDG does not undergo metabolic trapping in any organ, it may serve as a perfusion- or transport-dependent imaging agent rather than a metabolism-dependent one, opening applications in glucose transporter (GLUT) imaging without the confounding factor of intracellular phosphorylative retention. Procurement of high-purity, unlabeled 2-CDG is the first step in establishing cold reference standards for radiochemical purity analysis of [34mCl]ClDG preparations.

Antimalarial Drug Discovery: Glucose-Restriction Potentiation Assays Against Chloroquine-Resistant P. falciparum

The observation that 2-CDG achieves an IC50 of 8.5 nM against a chloroquine-resistant P. falciparum strain at 5 mM glucose [1]—but that activity falls to the millimolar range at standard 20 mM glucose culture conditions for the broader 2-halo analog class —positions 2-CDG as a probe compound for glucose-restriction potentiation screening. Researchers investigating the hexose transporter (PfHT) of P. falciparum as a drug target can use 2-CDG to calibrate the relationship between extracellular glucose concentration and antiplasmodial potency, informing combination strategies that pair glycolytic inhibitors with glucose-lowering agents or ketogenic dietary interventions.

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